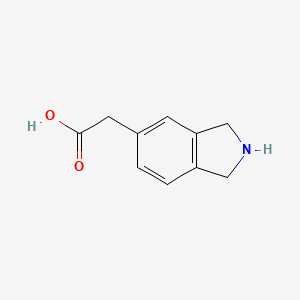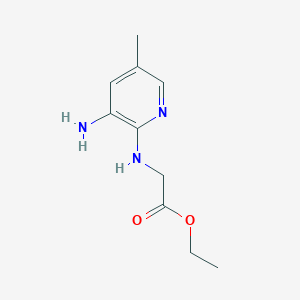
Ethyl (3-amino-5-methylpyridin-2-yl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (3-amino-5-methylpyridin-2-yl)glycinate is a heterocyclic organic compound that features a pyridine ring substituted with an amino group, a methyl group, and an ethyl glycinate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-amino-5-methylpyridin-2-yl)glycinate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-5-methylpyridine and ethyl glycinate.
Reaction Conditions: The reaction is carried out under mild conditions, often involving the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amino group of the pyridine and the carboxyl group of the ethyl glycinate.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are scaled up using large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processes: Continuous flow chemistry may be employed to enhance the efficiency and yield of the synthesis.
Automated Purification Systems: Automated systems for purification, such as high-performance liquid chromatography (HPLC), are used to ensure consistent product quality.
化学反応の分析
Types of Reactions
Ethyl (3-amino-5-methylpyridin-2-yl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated pyridine derivatives.
科学的研究の応用
Ethyl (3-amino-5-methylpyridin-2-yl)glycinate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: The compound is used in chemical biology research to study cellular processes and molecular interactions.
作用機序
The mechanism of action of Ethyl (3-amino-5-methylpyridin-2-yl)glycinate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can trigger signaling pathways or biochemical reactions that result in the observed effects.
類似化合物との比較
Similar Compounds
Ethyl (3,5-dibromopyrazin-2-yl)glycinate: Similar structure but with bromine substituents.
Ethyl (3-amino-4-methylpyridin-2-yl)glycinate: Similar structure with a different position of the methyl group.
Ethyl (3-amino-5-chloropyridin-2-yl)glycinate: Similar structure with a chlorine substituent.
Uniqueness
Ethyl (3-amino-5-methylpyridin-2-yl)glycinate is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the amino and methyl groups at specific positions provides distinct properties compared to other similar compounds.
特性
分子式 |
C10H15N3O2 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
ethyl 2-[(3-amino-5-methylpyridin-2-yl)amino]acetate |
InChI |
InChI=1S/C10H15N3O2/c1-3-15-9(14)6-13-10-8(11)4-7(2)5-12-10/h4-5H,3,6,11H2,1-2H3,(H,12,13) |
InChIキー |
HKLXUMHCNXUHLC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CNC1=C(C=C(C=N1)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Pyridin-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12973965.png)

![Thieno[3,2-c]pyridazine](/img/structure/B12973980.png)
![4-Chloro-3-hydroxy-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)but-3-enenitrile](/img/structure/B12973993.png)
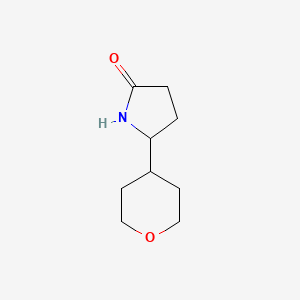
![5'-Methoxyspiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4(1'H)-dione](/img/structure/B12974008.png)

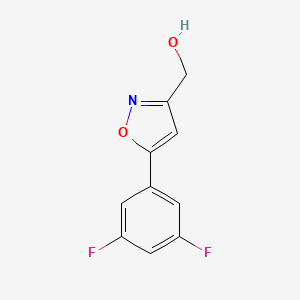
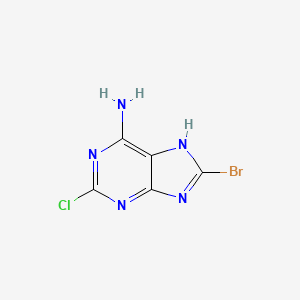


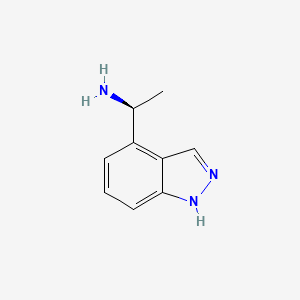
![(5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B12974051.png)
